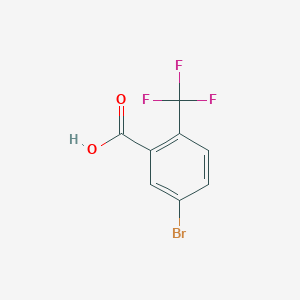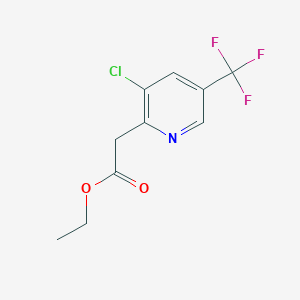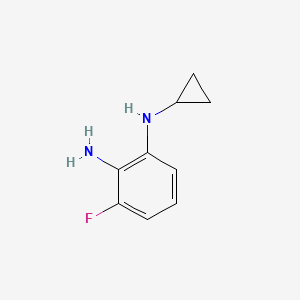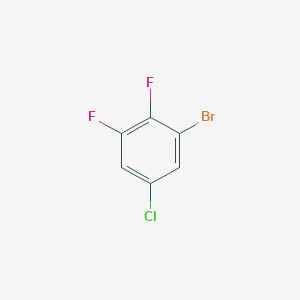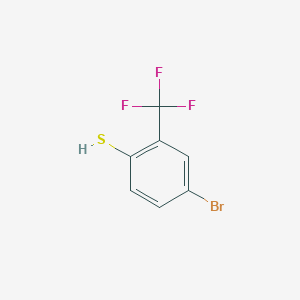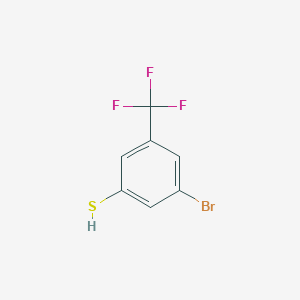
1-Cyclopropylhexane-1,3-dione
Vue d'ensemble
Description
1-Cyclopropylhexane-1,3-dione is a chemical compound with the molecular formula C9H14O2 and a molecular weight of 154.21 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of 1-Cyclopropylhexane-1,3-dione can be achieved from Cyclopropyl methyl ketone and Methyl butyrate . The reaction conditions involve the use of potassium 2-methylbutan-2-olate in tetrahydrofuran and toluene .Molecular Structure Analysis
The IUPAC name for this compound is 1-cyclopropyl-1,3-hexanedione . The InChI code is 1S/C9H14O2/c1-2-3-8(10)6-9(11)7-4-5-7/h7H,2-6H2,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving 1-Cyclopropylhexane-1,3-dione are not mentioned in the search results, it’s worth noting that this compound can be used as a precursor in the synthesis of various other compounds .Physical And Chemical Properties Analysis
1-Cyclopropylhexane-1,3-dione has a boiling point of 80-87 °C (at a pressure of 5 Torr) and a predicted density of 1.044±0.06 g/cm3 . Its pKa is predicted to be 9.93±0.20 .Applications De Recherche Scientifique
Herbicidal Activity
1-Cyclopropylhexane-1,3-dione: derivatives have been synthesized and evaluated for their herbicidal activity. These compounds are part of the triketone class of bleaching herbicides, which function by inhibiting the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD) . This enzyme is crucial for the breakdown of the amino acid tyrosine into components that plants use for essential molecules. The inhibition of HPPD leads to a rapid bleaching effect and effective weed control, particularly in maize cultivation .
Synthetic Organic Chemistry
As a versatile building block, 1-Cyclopropylhexane-1,3-dione is used in synthetic organic chemistry to create a wide array of compounds. It serves as an imperative precursor for synthesizing biologically active molecules, including six-membered nitrogen-containing heterocycles . These heterocycles are significant due to their presence in many pharmaceuticals and natural products.
Biosensing and Bioimaging
The structural analog of 1-Cyclopropylhexane-1,3-dione , indane-1,3-dione, has applications in biosensing and bioimaging . Due to the electronic properties of these compounds, they can be used to design sensors and imaging agents that are sensitive to specific biological environments or changes.
Electronics and Photopolymerization
The electron-accepting properties of 1-Cyclopropylhexane-1,3-dione and its derivatives make them suitable for use in electronics and photopolymerization applications . They are used in the design of dyes for solar cells, photoinitiators for polymerization, and chromophores for non-linear optical applications.
Medicinal Chemistry
Derivatives of 1-Cyclopropylhexane-1,3-dione are used in medicinal chemistry for the design of biologically active molecules. They are structurally similar to indanone, which is associated with the design of compounds used for treating diseases like Alzheimer’s and AIDS .
Heterocyclic Synthesis
1-Cyclopropylhexane-1,3-dione: is employed in the synthesis of a variety of indeno fused heterocycles. These include indeno-pyridine, diindenopyridine, indenoquinoline, and many others, which are important in the development of new pharmaceuticals and materials .
Safety and Hazards
Orientations Futures
While specific future directions for 1-Cyclopropylhexane-1,3-dione are not mentioned in the search results, it’s worth noting that cyclohexane-1,3-dione derivatives are considered key structural precursors for the synthesis of a plethora of synthetically significant compounds . This suggests potential future research and applications in the field of synthetic chemistry.
Propriétés
IUPAC Name |
1-cyclopropylhexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-3-8(10)6-9(11)7-4-5-7/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNELINRQDLONAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CC(=O)C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropylhexane-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



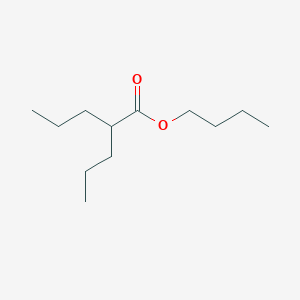

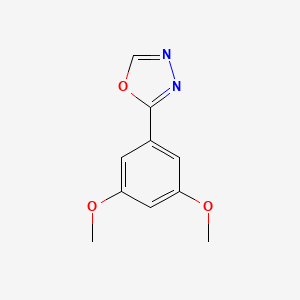
![1-[2-(4-Tert-butylphenyl)pyrrolidin-1-yl]-2-chloroethan-1-one](/img/structure/B1524073.png)
![2-[1-(Aminomethyl)cyclobutyl]ethan-1-ol](/img/structure/B1524074.png)
![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane](/img/structure/B1524076.png)
